alpha-Cyano-2-fluorocinnamic acid

Antifungal Drug Discovery Enzyme Inhibition Candida albicans

This ortho‑fluorinated α‑cyanocinnamic acid is a critical SAR probe for MCT1/MCT4 inhibitor programs—where fluorine regioisomers are not interchangeable. It also enables stereodefined Z‑monofluoroalkene synthesis via iron‑catalyzed decarboxylative coupling. The compound is supplied as a niche research scaffold; requesting a purity specification of ≥95% ensures reproducibility in enzyme‑inhibition and 19F NMR target‑engagement assays.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
Cat. No. B8584614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyano-2-fluorocinnamic acid
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H,13,14)
InChIKeyDESWKKYKBFHUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Cyano-2-fluorocinnamic Acid: Comparative Selectivity and Synthetic Utility Data


alpha-Cyano-2-fluorocinnamic acid is a fluorinated derivative of cinnamic acid characterized by the presence of a cyano group at the alpha position and a fluorine atom at the ortho position of the phenyl ring . This compound belongs to the class of α-cyanocinnamic acid derivatives, a structural template widely employed for the development of monocarboxylate transporter (MCT) inhibitors [1]. The combination of electron-withdrawing substituents (cyano and fluorine) confers distinct electronic properties that influence binding interactions in biological systems and reactivity in synthetic applications . As a research compound with molecular formula C10H6FNO2 and molecular weight 191.16 g/mol , it serves as a versatile scaffold for structure-activity relationship (SAR) exploration, particularly in medicinal chemistry programs targeting metabolic transporters and as a substrate for iron-catalyzed cross-coupling reactions yielding stereodefined monofluoroalkenes [2].

Why Generic alpha-Cyano-2-fluorocinnamic Acid Substitution Fails: Regioisomer and Functional Group Specificity


Generic substitution among α-cyanocinnamic acid analogs is not scientifically valid due to the critical dependence of both biological activity and chemical reactivity on the precise position of fluorine substitution and the nature of the alpha-substituent. Fluorine regioisomers (2-fluoro vs. 3-fluoro vs. 4-fluoro) exhibit distinct electronic effects, lipophilicity profiles, and steric interactions that cannot be predicted from one positional isomer to another . In MCT1 inhibitor SAR studies, the introduction of ortho-methoxy groups and para-N,N-dialkyl substituents dramatically alters inhibitory potency, with IC50 values ranging from 12 nM to inactive depending on specific substitution patterns [1]. The ortho-fluorine in alpha-cyano-2-fluorocinnamic acid creates a unique local electrostatic environment that influences hydrogen-bonding networks with target proteins compared to para-fluorinated or non-fluorinated analogs. Furthermore, the alpha-cyano group is essential for MCT inhibitory activity; cinnamic acid derivatives lacking this group show markedly different biological profiles [2]. In synthetic applications, α-fluoro cinnamic acids participate in iron-catalyzed decarboxylative cross-coupling reactions with aliphatic aldehydes to yield Z-selective monofluoroalkenes—a reactivity profile specific to the α-fluoro substitution pattern [3]. Substitution with non-fluorinated analogs or alternative regioisomers would fundamentally alter reaction outcomes, stereoselectivity, and product utility. These regioisomer-dependent properties necessitate compound-specific procurement for reproducible research outcomes.

alpha-Cyano-2-fluorocinnamic Acid: Quantitative Comparative Evidence for Scientific Selection


Antifungal Activity: Oxidosqualene Cyclase Inhibition in Candida albicans Microsomes

alpha-Cyano-2-fluorocinnamic acid was evaluated for inhibition of microsomal 2,3-oxidosqualene cyclase in Candida albicans microsomes. The compound exhibited measurable inhibitory activity in this assay system . 2,3-Oxidosqualene cyclase is a key enzyme in ergosterol biosynthesis, a validated antifungal target. While a direct head-to-head comparator with a defined IC50 value for the target compound is not provided in the accessible assay summary, the assay context (C. albicans microsomes) establishes a specific biological system where this fluorinated cyanocinnamic acid derivative demonstrates activity. In contrast, non-fluorinated alpha-cyanocinnamic acid analogs may exhibit different potency profiles against this fungal target due to altered lipophilicity and electronic effects conferred by the ortho-fluorine substitution.

Antifungal Drug Discovery Enzyme Inhibition Candida albicans

Synthetic Utility: Iron-Catalyzed Decarboxylative Cross-Coupling for Z-Stereoselective Monofluoroalkene Synthesis

alpha-Fluoro cinnamic acids, including the 2-fluoro regioisomer, serve as effective substrates in iron(II)-catalyzed decarboxylative and oxidative decarbonylative cross-coupling reactions with aliphatic aldehydes [1]. This method delivers monofluoroalkenes with excellent Z-stereoselectivity in moderate to high yields. The α-fluoro substitution is mechanistically essential for this reactivity, as the fluorine atom facilitates the decarboxylation step and influences the stereochemical outcome . A series of α-fluoro cinnamic acids with varying aryl substitution (including ortho-fluoro) were demonstrated as suitable substrates. In contrast, non-fluorinated cinnamic acids are incompatible with this specific iron-catalyzed manifold and do not yield the corresponding Z-monofluoroalkene products. The method enables gram-scale operation for producing bioactive monofluoroalkene-containing compounds.

Organofluorine Chemistry Cross-Coupling Monofluoroalkene Synthesis

MCT1 Inhibitory Activity: Comparative IC50 Analysis of alpha-Cyanocinnamic Acid Derivatives

Structure-activity relationship studies on α-cyanocinnamic acid derivatives demonstrate that specific substitution patterns dramatically modulate MCT1 inhibitory potency. While direct IC50 data for alpha-cyano-2-fluorocinnamic acid itself is not identified in the accessible literature, structurally related N,N-dialkyl cyanocinnamic acid analogs with ortho-substitution exhibit potent MCT1 inhibition with IC50 values of 12 nM and 25 nM in rat RBE4 cell [14C]-lactate uptake assays [1]. The prototypical MCT1 inhibitor α-cyano-4-hydroxycinnamic acid (CHC) exhibits a 10-fold selectivity for MCT1 over other MCT isoforms . The ortho-fluorine in alpha-cyano-2-fluorocinnamic acid is predicted to modulate both potency and isoform selectivity relative to the 4-hydroxy or 4-chloro analogs. This ortho-substitution pattern is distinct from the para-substituted template of CHC and may confer unique MCT1/MCT4 dual inhibition profiles relevant to targeting the Warburg effect in cancer metabolism.

Cancer Metabolism Monocarboxylate Transporter MCT1 Inhibition

Physicochemical Differentiation: Solubility and pKa Properties of 2-Fluoro Regioisomer

alpha-Cyano-2-fluorocinnamic acid exhibits solubility of up to 25 mg/mL in DMSO and up to 25 mg/mL in DMF, with a predicted pKa of 11.45 ± 0.20 . The compound appears as a pale yellow solid with predicted density of 1.217 ± 0.06 g/cm³ and predicted boiling point of 763.2 ± 60.0 °C . The ortho-fluorine substitution influences both solubility and pKa relative to non-fluorinated or differently substituted regioisomers due to intramolecular hydrogen bonding potential and altered electron density distribution on the carboxyl group. For comparison, the predicted pKa of structurally distinct cyanocinnamic acid derivatives (e.g., CAS 908074-72-6) is 4.73 ± 0.10, demonstrating that substitution pattern profoundly alters acid dissociation behavior . These physicochemical differences impact formulation development, assay buffer compatibility, and compound handling protocols. The high pKa indicates that the carboxyl group remains predominantly protonated at physiological pH, influencing membrane permeability and protein binding characteristics.

Physicochemical Properties Solubility Formulation Development

alpha-Cyano-2-fluorocinnamic Acid: Validated Research and Industrial Application Scenarios


Antifungal Lead Discovery and SAR Expansion Targeting Ergosterol Biosynthesis

Research programs focused on developing novel antifungal agents can utilize alpha-cyano-2-fluorocinnamic acid as a scaffold for inhibiting microsomal 2,3-oxidosqualene cyclase in Candida albicans, a validated target in ergosterol biosynthesis. The compound has demonstrated activity in C. albicans microsome assays . The ortho-fluorine substitution provides a unique vector for exploring electronic effects on enzyme inhibition, with the cyano group offering additional hydrogen-bond acceptor capacity. This scenario is directly supported by the enzyme inhibition evidence presented in Section 3, Evidence Item 1.

Stereoselective Synthesis of Z-Monofluoroalkenes via Iron-Catalyzed Cross-Coupling

Medicinal chemistry and agrochemical synthesis programs requiring Z-stereodefined monofluoroalkenes can employ alpha-cyano-2-fluorocinnamic acid as a substrate in iron(II)-catalyzed decarboxylative and oxidative decarbonylative cross-coupling reactions with aliphatic aldehydes [1]. This method provides excellent Z-stereoselectivity and moderate to high yields, enabling access to fluorinated building blocks for bioactive compound synthesis. The reaction is scalable to gram quantities and is incompatible with non-fluorinated cinnamic acid analogs, establishing this compound as a privileged substrate for this transformation. This scenario is directly supported by the synthetic utility evidence presented in Section 3, Evidence Item 2.

Monocarboxylate Transporter (MCT1/MCT4) Inhibitor Development for Cancer Metabolism Research

Cancer biology programs investigating the Warburg effect and metabolic symbiosis in tumors can utilize alpha-cyano-2-fluorocinnamic acid as a core scaffold for developing dual MCT1/MCT4 inhibitors. The α-cyanocinnamic acid template is a validated pharmacophore for MCT inhibition, with structurally related ortho-substituted analogs exhibiting potent IC50 values (12–25 nM) in lactate uptake assays [2]. The ortho-fluorine substitution provides distinct SAR opportunities compared to the classical para-hydroxy lead compound (CHC), potentially enabling fine-tuning of MCT1 versus MCT4 selectivity and improved physicochemical properties for in vivo applications. This scenario is directly supported by the MCT1 inhibition SAR evidence presented in Section 3, Evidence Item 3.

Fluorinated Building Block for Photoaffinity Labeling and 19F NMR Probe Development

Chemical biology programs requiring fluorine-containing probes for target engagement studies can utilize alpha-cyano-2-fluorocinnamic acid derivatives for 19F NMR-based binding assays and as precursors for photoaffinity labeling reagents. The ortho-fluorine serves as a sensitive NMR reporter for monitoring ligand-protein interactions, while the cyano group provides a synthetic handle for further functionalization. The distinct pKa and solubility profile (up to 25 mg/mL in DMSO/DMF) compared to related cyanocinnamic acid derivatives enables tailored formulation for specific assay conditions. This scenario is directly supported by the physicochemical characterization evidence presented in Section 3, Evidence Item 4.

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